molecular formula C9H10N2O2 B11912639 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one

6-Methoxy-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B11912639
M. Wt: 178.19 g/mol
InChI Key: PZCCEXVZWLTVHH-UHFFFAOYSA-N
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Description

6-Methoxy-3,4-dihydroquinazolin-2(1H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The presence of the methoxy group at the 6th position and the dihydroquinazolinone core structure makes this compound particularly interesting for research and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with methoxyacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one can undergo oxidation reactions to form quinazolinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinazolinone derivatives with different substitution patterns.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Dihydroquinazolinone derivatives with altered hydrogenation states.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

6-Methoxy-3,4-dihydroquinazolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-2(1H)-one: Lacks the methoxy group at the 6th position.

    6-Chloro-3,4-dihydroquinazolin-2(1H)-one: Has a chlorine atom instead of a methoxy group.

    6-Methyl-3,4-dihydroquinazolin-2(1H)-one: Contains a methyl group at the 6th position.

Uniqueness

6-Methoxy-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-methoxy-3,4-dihydro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-7-2-3-8-6(4-7)5-10-9(12)11-8/h2-4H,5H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCCEXVZWLTVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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